Ytracis
Description
Structure
2D Structure
Properties
CAS No. |
39271-65-3 |
|---|---|
Molecular Formula |
Cl3Y |
Molecular Weight |
196.26 g/mol |
IUPAC Name |
trichloro(90Y)yttrium-90 |
InChI |
InChI=1S/3ClH.Y/h3*1H;/q;;;+3/p-3/i;;;1+1 |
InChI Key |
PCMOZDDGXKIOLL-SGNQUONSSA-K |
Isomeric SMILES |
Cl[90Y](Cl)Cl |
Canonical SMILES |
Cl[Y](Cl)Cl |
Origin of Product |
United States |
Synthetic and Production Methodologies for Yttrium 90 Chloride Ytracis
Radiochemical Synthesis Pathways from Precursor Radionuclides
Yttrium-90 can be produced through different methods, with the most common being the decay of its parent radionuclide, Strontium-90 (B1230875).
Yttrium-90 Generation from Strontium-90 Decay
Yttrium-90 is primarily produced as a byproduct of Strontium-90 ([⁹⁰Sr]) decay. europa.eurxreasoner.compolatom.pleuropa.euopenmedscience.comhres.ca Strontium-90 is a fission product of uranium and plutonium, typically obtained from the purification of irradiated uranium-235. europa.euopenmedscience.com Strontium-90 decays by emitting beta radiation with a maximum energy of 0.546 MeV and has a long half-life of 28.15 years, transforming into Yttrium-90. europa.eu This decay chain allows for the establishment of a "Strontium-90 cow" or generator, where the longer-lived parent ([⁹⁰Sr]) is adsorbed onto a column, and the shorter-lived daughter ([⁹⁰Y]) is periodically separated or "milked". europa.eugoogle.comacs.orgnih.gov
Industrial-Scale Yttrium-90 Production Techniques
Industrial-scale production of Yttrium-90 involves the separation and purification of [⁹⁰Y] from its [⁹⁰Sr] parent. Various methods have been employed for this separation, including solvent extraction, ion-exchange, precipitation, and different forms of chromatography. google.comthaiscience.info Ion-exchange methods, particularly using cation exchange resins, have received significant attention. google.com
One approach involves the separation of [⁹⁰Y] from [⁹⁰Sr] using bis(2-ethylhexyl)phosphoric acid (HDEHP) in dodecane, followed by back extraction with hydrochloric acid. europa.eu Extraction chromatography is another widely used technique, often employing strontium-selective and rare earth-selective chromatographic resins. google.comthaiscience.info For instance, a method might involve passing a [⁹⁰Sr]/[⁹⁰Y] mixture through strontium-selective columns to reduce [⁹⁰Sr] content, followed by a column designed to selectively retain yttrium, freeing it from residual [⁹⁰Sr], its [⁹⁰Zr] daughter, and other impurities. google.com
Industrial production techniques aim for high yields and the necessary purity for medical applications. acs.org Some facilities utilize nuclear reactors for the neutron activation of yttrium-89, although production from [⁹⁰Sr] decay is also common. openmedscience.com Recent developments include mastering Yttrium-90 production from commercial nuclear reactors, enabling large-scale availability. globaltimes.cn Proprietary systems, such as the Target Delivery System (TDS), are used in some facilities for Yttrium-90 production. laurentisenergy.com
Purification and Isolation of Yttrium-90 Chloride
The purification and isolation of Yttrium-90 chloride from the production process are critical steps to achieve the required radiochemical and chemical purity. Following the separation of [⁹⁰Y] from [⁹⁰Sr], further purification steps are necessary.
One method involves passing the Yttrium-90 solution through a resin column to remove impurities like [⁹⁰Sr] and [⁹⁰Zr]. europa.euiaea.org For example, a purification process might include passing the [⁹⁰Y] solution through a cation exchange resin column, eluting with different acid concentrations to selectively remove impurities such as [⁹⁰Zr], [⁹⁰Sr], iron, copper, and zinc, before eluting the purified [⁹⁰Y] with a higher concentration of hydrochloric acid. iaea.org
After elution, the purified Yttrium-90 solution, often in hydrochloric acid, may be evaporated to dryness to remove the acid and then redissolved in a dilute acid solution, typically hydrochloric acid, at the desired concentration and radiochemical strength for the end user. google.com If trace amounts of [⁹⁰Sr] or [⁹⁰Zr] are still present, additional steps like passing the solution through selective membranes or anion exchange resin may be employed for further purification. google.comiaea.org
Control of Radiochemical Purity and Impurity Levels
Controlling radiochemical purity and minimizing impurity levels are paramount for Yttrium-90 chloride used in radiolabelling. Radiochemical purity refers to the proportion of the total radioactivity that is in the desired chemical form ([⁹⁰Y]-chloride). europa.euhres.ca Radionuclidic purity refers to the absence of other radioactive isotopes. europa.eubiotek.com.mk
Specifications for Yttrium-90 chloride typically require a high radiochemical purity, often ≥ 95% or even > 99%. europa.euhres.ca Radionuclidic purity is also strictly controlled, with very low limits for contaminants like [⁹⁰Sr] and other gamma-emitting impurities. biotek.com.mk For instance, the [⁹⁰Sr] content is often limited to ≤ 0.002% at the expiry date, and other gamma-emitting impurities to ≤ 0.01% at the expiry date. biotek.com.mk The identity and purity of the final active substance, Yttrium-90 chloride, are established through various tests. europa.eu
Impact of Trace Metal Impurities on Radiochemical Yield
Trace metal impurities can significantly interfere with the radiolabelling process by competing with [⁹⁰Y] for binding sites on chelating agents attached to carrier molecules. europa.euthaiscience.infoeuropa.euresearchgate.nettandfonline.com This competition can lead to reduced radiochemical yields of the desired radiolabelled product. nih.govresearchgate.net
Common trace metal impurities that can interfere with labelling include iron, nickel, zirconium, aluminum, cobalt, copper, and zinc. google.comiaea.orgresearchgate.nettandfonline.com These metal cations can form strong complexes with the chelators, preventing [⁹⁰Y] from binding efficiently. google.comresearchgate.net Strict specifications for chemical purity are necessary to ensure efficient labelling. google.comtandfonline.com Levels of interfering metal cations should be reduced to very low concentrations, often less than 10 ppm per curie of [⁹⁰Y]. google.com Techniques like ICP-OES can be used to determine the concentrations of these trace elements. tandfonline.com
Formulations for Stability in Solution
Yttrium-90 chloride is typically supplied as a sterile solution in a dilute acid, commonly hydrochloric acid (e.g., 0.04 M HCl). europa.eurxreasoner.compolatom.plhres.capolatom.pl The acidic formulation is necessary because at pH values above 4, adsorption of yttrium on glass can become a concern, affecting the concentration and stability of the solution. europa.eu
Advanced Analytical Characterization of Yttrium 90 Chloride Ytracis and Its Radioconjugates
Radiometric Analytical Techniques
Radiometric techniques are fundamental to the analysis of radioactive materials like ⁹⁰Y Chloride, providing essential information about the quantity and nature of the radioactivity present.
Ionization Chamber Applications in Activity Quantification
Ionization chambers, commonly referred to as dose calibrators in nuclear medicine, are widely used for the accurate quantification of the activity of radiopharmaceuticals, including ⁹⁰Y Chloride. europa.eunih.govsnmjournals.orgsnmjournals.orgresearchgate.net These instruments measure the ionization produced by the emitted radiation in a gas-filled chamber, which is proportional to the activity of the radioactive source.
Accurate activity measurement using ionization chambers is crucial for determining the correct amount of ⁹⁰Y to be used in radiolabeling procedures and for subsequent quality control of the radioconjugate. europa.eusnmjournals.org The measurement is sensitive to geometric factors, necessitating calibration under specific, validated conditions. europa.eusnmjournals.org Studies have investigated the quantitative accuracy of ⁹⁰Y measurements using ionization chambers, particularly in the context of ⁹⁰Y microspheres, highlighting the importance of appropriate calibration settings and accounting for potential biases introduced by source geometry. snmjournals.orgnist.gov For instance, research comparing PET and ionization chamber measurements of ⁹⁰Y activity in phantoms demonstrated that while image noise contributed variability, systematic bias was low compared to high activity concentrations. snmjournals.org Calibration factors are established to relate the ionization current to the source activity, and for decay chains, the calibration factor incorporates the contributions from both parent and progeny nuclei. researchgate.net
Data from studies on ⁹⁰Y microsphere activity measurement using different ionization chamber models (Capintec CRC-15R and CRC-55tR) and geometries (V-Vial and SIROS D-Vial) illustrate the impact of calibration numbers and geometry on accuracy. snmjournals.org
| Dose Calibrator Model | Vial Type | Calibration Number | Median Relative Error (%) |
| Capintec CRC-15R | V-Vial | 63x10 | - |
| Capintec CRC-55tR | V-Vial | 65x10 | - |
| Capintec CRC-15R | SIROS D-Vial | 60x10 | Lowest |
| Capintec CRC-55tR | SIROS D-Vial | 59x10 | Lowest |
Note: This table presents illustrative data based on research findings indicating the dependence of measurement accuracy on calibration settings and geometry. snmjournals.org
Chromatographic Separations in Radiopharmaceutical Analysis
Chromatographic techniques are indispensable for separating and analyzing the components of radiopharmaceutical preparations, enabling the assessment of purity and the identification of impurities. dupharma.dkresearchgate.netnih.goviaea.orgymaws.com
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC), often coupled with a radio detector (radio-HPLC), is a primary technique for assessing the radiochemical purity of ⁹⁰Y radioconjugates. nih.govsnmjournals.orgresearchgate.netiaea.orgresearchgate.net HPLC separates components based on their differential interactions with a stationary phase and a mobile phase. For radiopharmaceuticals, this allows for the separation of the intact radiolabeled molecule from free radionuclide (unbound ⁹⁰Y) and other radiochemical impurities that may form during labeling or storage. nih.govsnmjournals.orgresearchgate.netymaws.comiaea.org
Studies on ⁹⁰Y-labeled compounds, such as ⁹⁰Y-DOTATATE and ⁹⁰Y-DOTA rituximab (B1143277), demonstrate the use of radio-HPLC to determine radiochemical purity and assess stability. iaea.orgresearchgate.net For example, HPLC analysis of ⁹⁰Y-DOTATATE was performed using a reversed-phase C18 column, and the radiochemical purity was investigated. iaea.orgresearchgate.net Research on ⁹⁰Y-DOTA rituximab characterized the radiolabeled antibody using gel column HPLC, showing a retention time for the pure conjugate and a different retention time for free ⁹⁰Y³⁺. iaea.org The stability of the radioconjugate stored at different temperatures was also studied using HPLC to determine radiochemical purity over time. iaea.org HPLC is considered a more discriminating technique than TLC for certain impurities, such as radiocolloids. nih.gov
Data from studies using HPLC for radiochemical purity assessment of ⁹⁰Y-labeled compounds:
| Radioconjugate | HPLC Method | Stationary Phase | Mobile Phase | Analyte Retention Time | Free ⁹⁰Y Retention Time | Radiochemical Purity (%) |
| ⁹⁰Y-DOTATATE | Reversed-phase isocratic | C18 | 0.1%TFA in water/acetonitrile (80/20) | 3-5 min | - | 98.9 ± 0.55 researchgate.net |
| ⁹⁰Y-DOTA rituximab | Gel column | TSK G3000SWxL | 0.05M PO₄³⁻ buffer, pH 6.8 | 15 min | 22 min | >98 (after purification) iaea.org |
| ⁹⁰Y-labeled antibody | Size exclusion | - | Phosphate (B84403) buffered saline (PBS), pH 7 | - | - | Initial 100, decreased due to radiolysis snmjournals.org |
Note: This table presents illustrative data from various studies on ⁹⁰Y-labeled compounds, demonstrating the application of HPLC for purity assessment. snmjournals.orgresearchgate.netiaea.org
Thin Layer Chromatography (TLC) in Radiochemical Quality Control
Thin Layer Chromatography (TLC), specifically radio-TLC, is a widely used, rapid, and relatively simple technique for radiochemical quality control of radiopharmaceuticals, including those labeled with ⁹⁰Y. nih.govdupharma.dkymaws.comresearchgate.net TLC separates components based on their differential migration on a thin layer of stationary phase supported on a plate or strip. For radiochemical purity testing, a small spot of the radiopharmaceutical is applied to the stationary phase, and a suitable solvent (mobile phase) is allowed to migrate up the plate. ymaws.com Different radioactive species, such as the intact radioconjugate, free ⁹⁰Y, and radiochemical impurities, will migrate to different extents, resulting in distinct spots or bands. ymaws.com
Radioactivity detectors or imaging systems are then used to visualize and quantify the distribution of radioactivity on the TLC strip. ymaws.com TLC is often used to determine the percentage of free radionuclide and other impurities. nih.govymaws.com For ⁹⁰Y-labeled radiopharmaceuticals, TLC is a recommended method for radiochemical purity analysis, and specific protocols using different stationary and mobile phases have been developed and validated. nih.govresearchgate.net While TLC is valuable for routine quality control, it may not always distinguish between all types of impurities, such as correctly radiolabeled antibodies and radiocolloid impurities, sometimes necessitating complementary techniques like HPLC. nih.gov
Data from studies using radio-TLC for radiochemical purity assessment:
| Radiopharmaceutical | Stationary Phase | Mobile Phase | Analyte Rf | Free ⁹⁰Y Rf | Radiochemical Purity (%) |
| ⁹⁰Y-Acetate | Cellulose phosphate paper | 0.1M sodium citrate (B86180) buffer (pH 5.0) | 0.8-0.9 | - | 98.9 ± 0.66 researchgate.net |
| ⁹⁰Y-Acetate | Cellulose phosphate paper | 0.1M sodium citrate/1 M HCl (97/3 v/v, pH 4.5) | 1.0-1.1 | - | 98.9 ± 0.73 researchgate.net |
| ⁹⁰Y microspheres | ITLC | NaCl 0.9% | 0.1 | 0.9 | >97.9 (impurity < 2.1) orientjchem.org |
Note: This table presents illustrative data from various studies, demonstrating the application of TLC for radiochemical purity assessment. Rf values are relative to the solvent front. researchgate.netorientjchem.org
Spectroscopic Characterization Methods
Spectroscopic methods play a vital role in elucidating the molecular structure and confirming the identity of radiopharmaceuticals and their precursors. mazums.ac.iriaea.org
Mass Spectrometry (MS) in Molecular Structure Elucidation
Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of compounds. mazums.ac.ir In the context of radiopharmaceuticals and radioconjugates, MS, often coupled with chromatography (e.g., LC-MS), is employed for the identification and characterization of the non-radioactive components of the radioconjugate, as well as for assessing chemical purity and identifying impurities. iaea.orgacs.org Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is particularly relevant for analyzing the elemental composition and quantifying trace metal impurities in radiopharmaceutical preparations, including those involving yttrium. acs.orgorientjchem.orgnih.gov Studies have utilized ICP-MS to measure the concentration of yttrium in samples and to assess the renal clearance of non-radioactive yttrium-labeled conjugates. acs.orgnih.gov
Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) for Structural Analysis
Infrared (IR) Spectroscopy is used to identify functional groups and chemical bonds within a molecule based on their vibrational modes. mazums.ac.irresearchgate.net For radioconjugates, IR spectroscopy can help confirm the presence of specific ligands or molecules attached to the carrier. researchgate.net For instance, IR spectroscopy has been used to characterize the chemical bonds in materials used in the preparation of Yttrium-90 microspheres. researchgate.netiaea.org
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure and dynamics of molecules by analyzing the magnetic properties of atomic nuclei. mazums.ac.irunifi.it While challenging for radioactive isotopes directly due to their decay, NMR is invaluable for characterizing the non-radioactive carrier molecules and ligands used in radioconjugate synthesis. unifi.itulisboa.ptresearchgate.net For example, 1H-NMR (Proton NMR) is a common technique for structural confirmation of organic ligands. unifi.itulisboa.pt 31P-NMR has also been used in the quality control of 90Y-Acetate samples to investigate the potential presence of radiolytically degraded phosphorus-based polymers. researchgate.net
Emerging Analytical Approaches for Radiopharmaceutical Quality Assurance
Quality assurance of radiopharmaceuticals, including those based on Yttrium-90, is continuously evolving with the development of new analytical techniques. orientjchem.orgresearchgate.netiaea.org Beyond established chromatographic and spectroscopic methods, emerging approaches aim to improve the sensitivity, specificity, and speed of analysis.
Techniques for assessing radionuclidic purity, particularly the critical need to detect trace levels of 90Sr in 90Y, continue to be refined. acs.org While traditional methods like beta spectrometry and gamma spectroscopy are used, more sensitive techniques are sought. researchgate.netsnmjournals.org
For radioconjugates, ensuring radiochemical purity and stability is paramount. mazums.ac.irnih.gov This involves analyzing the integrity of the bond between the radionuclide and the carrier molecule and detecting any radiolytic degradation products. nih.gov Advanced chromatographic methods, potentially coupled with sensitive detectors, are crucial in this regard. nih.gov
Furthermore, techniques that can provide information on the physical characteristics of radiopharmaceuticals, such as particle size distribution for microspheres, are also part of comprehensive quality control. iaea.orgorientjchem.org Methods like Field Emission Scanning Electron Microscopy (FE-SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are used to characterize the morphology and elemental composition of materials like Yttrium-90 microspheres. orientjchem.org
The development of real-time monitoring systems during the administration of radiopharmaceuticals, such as those used in Yttrium-90 radioembolization, represents another emerging area for quality assurance, providing insights into the distribution and potential leaching of the radioactive material. frontiersin.org
Molecular Interaction Dynamics and Radioconjugation Strategies with Yttrium 90
Fundamental Principles of Yttrium-90 Complexation Chemistry
Yttrium-90 (⁹⁰Y) is a radioisotope that decays by emitting high-energy beta particles, making it suitable for targeted therapy. openmedscience.comresearchgate.netresearchgate.net Chemically, yttrium exists predominantly in the trivalent oxidation state (Y³⁺). iaea.orgnih.govncats.iorsc.org Y³⁺ is characterized as a hard Lewis acid, exhibiting a strong preference for complexation with hard ligands, particularly those containing oxygen and nitrogen donor atoms. nih.gov The coordination chemistry of yttrium is similar to that of the lanthanide elements. rsc.org Due to its relatively large ionic radius, Y³⁺ can accommodate high coordination numbers, commonly forming complexes with coordination numbers of 8 or even 9 within the inner coordination sphere. nih.govacs.org
Effective complexation of ⁹⁰Y is essential for creating stable radiopharmaceuticals. A key challenge is to prevent the dissociation of the radionuclide from the targeting vector in vivo, which could lead to the accumulation of free ⁹⁰Y in non-target tissues, such as bone, due to the chemical similarity of Y³⁺ to calcium. nih.govnih.gov This necessitates the use of strong chelating agents that form thermodynamically stable and kinetically inert complexes with Y³⁺.
Chelator-Mediated Ligand Conjugation Methodologies
The radiolabelling of targeting molecules with trivalent metal ions like ⁹⁰Y typically requires the use of chelating agents. iaea.orggoogle.com These chelators act as intermediaries, tightly binding the metal ion and providing a functional group for attachment to the biological vector. Bifunctional chelators (BFCs) are specifically designed for this purpose, possessing a strong metal-binding moiety and a reactive group for conjugation to a ligand such as an antibody or peptide. google.comresearchgate.net
Historically, acyclic chelators like diethylenetriaminepentaacetic acid (DTPA) and its derivatives have been used. iaea.orggoogle.com However, complexes formed with unmodified DTPA often exhibit insufficient in vivo stability for applications with ⁹⁰Y, leading to undesirable release of the radionuclide. iaea.orgnih.gov To address this, modified DTPA derivatives with preorganized structures have been developed to enhance complex stability. iaea.org More significantly, macrocyclic chelators, particularly those based on the cyclen framework like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), have demonstrated superior performance for complexing trivalent radiometals such as ⁹⁰Y and ¹⁷⁷Lu. iaea.orgnih.govnih.govresearchgate.net DOTA provides eight donor atoms and an appropriate cavity size to form highly stable and kinetically inert complexes with Y³⁺. nih.gov
Monoclonal Antibody Radioconjugation Mechanisms
Monoclonal antibodies (mAbs) are widely used as targeting vectors in radiopharmaceutical development due to their high specificity for tumor-associated antigens. openmedscience.comnih.govoup.com The radioconjugation of mAbs with ⁹⁰Y involves chemically linking a bifunctional chelator to the antibody molecule, followed by the chelation of ⁹⁰Y by the conjugated chelator. google.com
Common strategies for conjugating chelators to antibodies include reaction with specific amino acid residues, such as lysine (B10760008) residues via amide bond formation or cysteine residues via maleimide (B117702) chemistry after reduction of disulfide bonds. thno.orgnih.gov The choice of conjugation site and method can influence the immunoreactivity and pharmacokinetic properties of the resulting radioconjugate. For instance, conjugation through lysine residues is common but can result in a heterogeneous product with variable chelator-to-antibody ratios. Site-specific conjugation methods, such as those targeting cysteine residues, can yield more homogeneous products. thno.orgnih.gov
Examples of chelator-antibody conjugates studied for ⁹⁰Y radioimmunotherapy include antibodies conjugated with DTPA derivatives like MX-DTPA or macrocyclic chelators like DOTA derivatives. nih.govgoogle.com The goal is to create a stable link that ensures the ⁹⁰Y remains bound to the antibody until it reaches the target site.
Peptide and Other Chemical Vector Derivatization for Yttrium-90 Labeling
Beyond monoclonal antibodies, peptides and other small molecules are also utilized as targeting vectors for ⁹⁰Y-based radiopharmaceuticals. iaea.orgnih.govresearchgate.net Peptides, such as somatostatin (B550006) analogs like DOTATATE and DOTATOC, are particularly relevant for targeting receptors overexpressed in certain cancers, such as neuroendocrine tumors. nih.govresearchgate.netresearchgate.net
Derivatization of peptides for ⁹⁰Y labeling typically involves synthesizing a peptide conjugate where a bifunctional chelator is covalently attached to the peptide sequence. iaea.orgresearchgate.net Similar to antibodies, DOTA derivatives are frequently the chelators of choice for peptide-based radiopharmaceuticals due to the stability of the resulting ⁹⁰Y complexes. nih.govresearchgate.netresearchgate.net The chelator can be attached to the N-terminus, C-terminus, or a specific amino acid side chain within the peptide sequence, often through a linker molecule. iaea.orgresearchgate.net
Other small chemical vectors can also be functionalized with chelators to direct ⁹⁰Y to specific targets. The design of these vectors and the choice of chelator depend on the nature of the target and the desired pharmacokinetic profile.
Bioconjugation Reaction Kinetics and Efficiency
The efficiency and kinetics of the bioconjugation and subsequent radiolabeling reactions are critical for the successful preparation of ⁹⁰Y radioconjugates. Given the half-life of ⁹⁰Y (64.1 hours), rapid and high-yield labeling is desirable to maximize the available radioactivity for therapy and minimize decay during the preparation process. researchgate.netresearchgate.netopenmedscience.com
The complexation of Y³⁺ with chelators, particularly macrocyclic ones like DOTA, can be relatively slow compared to acyclic chelators and often requires elevated temperatures (e.g., >80°C) to achieve efficient yields in a reasonable timeframe. thno.orgnih.gov However, high temperatures can be detrimental to the structural integrity and biological activity of temperature-sensitive biomolecules like antibodies and some peptides.
Research has focused on optimizing reaction conditions, including buffer composition, pH, temperature, and reaction time, to improve labeling efficiency under milder conditions. For instance, studies have shown that using 0.5 M ammonium (B1175870) acetate (B1210297) buffer at pH 7-7.5 and a temperature of 37°C can achieve high radiolabeling yields (e.g., >90%) with DOTA-conjugated antibodies within 30 minutes. nih.gov
The presence of competing metal cations in the reaction mixture can significantly reduce radiolabeling yield by competing with ⁹⁰Y for binding sites on the chelator. researchgate.net High purity of the ⁹⁰Y solution (such as Ytracis, which is a high-purity ⁹⁰Y chloride solution europa.eu) and the reagents is therefore essential. Studies have quantified the impact of various metal impurities (e.g., Zn²⁺, Cu²⁺, Co²⁺, Pb²⁺, Ni²⁺) on the complexation yield of ⁹⁰Y with chelators like DOTA. researchgate.net
Table 1 illustrates the influence of reaction conditions on the radiolabeling yield of a DOTA-conjugated antibody with ⁹⁰Y.
| Buffer System | Concentration | pH | Temperature (°C) | Reaction Time | Radiolabeling Yield (%) | Citation |
| Ammonium Acetate | 0.5 M | 6.5 | 25 | 17-148 min | >94 | nih.gov |
| Ammonium Acetate | 0.5 M | 7.5 | 25 | 1-10 min | >94 | nih.gov |
| Ammonium Acetate | 0.5 M | 7-7.5 | 37 | 30 min | 91 ± 8 | nih.gov |
Note: Data is illustrative and based on research findings for specific conjugates and conditions.
Physicochemical Factors Influencing Radioconjugate Stability
The in vivo stability of the ⁹⁰Y radioconjugate is paramount for ensuring targeted delivery of radiation and minimizing off-target toxicity. The radioconjugate must remain intact in the biological environment until it has delivered its therapeutic dose to the target cells. Several physicochemical factors influence this stability.
The primary factor is the strength and inertness of the complex formed between ⁹⁰Y and the chelator. Macrocyclic chelators like DOTA generally form more thermodynamically stable and kinetically inert complexes with Y³⁺ compared to acyclic chelators like DTPA. iaea.orgnih.govnih.govacs.org Kinetic inertness, the resistance to dissociation over time, is particularly important in the competitive biological milieu where endogenous metal ions and proteins could potentially transchelate the ⁹⁰Y. researchgate.netacs.org
The nature of the bond between the chelator and the targeting vector also plays a role. Stable covalent linkages are essential to prevent the separation of the chelator-⁹⁰Y complex from the targeting molecule.
Radiolysis, the degradation of molecules induced by radiation, can affect the stability of ⁹⁰Y radioconjugates. google.com The high-energy beta emissions from ⁹⁰Y can cause damage to the targeting molecule or the chelator-metal complex, potentially leading to the release of free ⁹⁰Y or aggregation of the radioconjugate. google.com Strategies to mitigate radiolysis, such as the addition of radical scavengers or optimization of storage conditions, are often employed during the preparation and handling of ⁹⁰Y radiopharmaceuticals. google.com
| Factor | Influence on Stability | Notes | Citation |
| Chelator Type | Macrocyclic (e.g., DOTA) generally more stable than acyclic (e.g., DTPA). | Forms more kinetically inert complexes. | iaea.orgnih.govnih.govacs.org |
| Metal-Chelator Bond Strength | Higher bond strength leads to greater thermodynamic stability. | Influenced by the chelator's structure and donor atoms. | nih.govacs.org |
| Kinetic Inertness | Resistance to dissociation; crucial in biological environment. | Prevents transchelation by endogenous metals/proteins. | researchgate.netacs.org |
| Linker Stability | Covalent and resistant to enzymatic cleavage. | Ensures chelator-⁹⁰Y remains attached to targeting vector. | - |
| Radiolysis | Can cause degradation of the radioconjugate. | Mitigated by additives or storage conditions. | google.com |
| In vivo Environment | pH, enzymes, competing ions, proteins can affect stability. | Requires robust radioconjugate design. | researchgate.netacs.org |
Computational Chemistry and Molecular Modeling of Yttrium 90 Systems
Theoretical Frameworks in Radiopharmaceutical Computational Chemistry
The application of theoretical frameworks in computational chemistry to radiopharmaceuticals, including those utilizing ⁹⁰Y, allows for a deeper understanding of their physicochemical properties and facilitates rational design uzh.ch. These frameworks encompass various computational methods aimed at describing the electronic structure, molecular interactions, and dynamic behavior of these complex systems.
Quantum Chemical Calculations (e.g., Density Functional Theory, Electronic Structure Methods)
Quantum chemical calculations, such as Density Functional Theory (DFT) and other electronic structure methods, are fundamental tools used to investigate the electronic properties and bonding within Yttrium-90 complexes and their ligands uzh.chgithub.io. These methods provide detailed information about the distribution of electrons, the nature of metal-ligand bonds, and the stability of the resulting complexes uzh.chmdpi.com.
DFT, in particular, is widely used due to its balance of accuracy and computational efficiency for molecular systems github.io. It allows for the calculation of various molecular properties relevant to radiopharmaceutical design, including redox potentials, acidity constants (pKa values), and electrostatic potential maps uzh.ch. Studies employing DFT have investigated the electronic and geometric structures of metal complexes with various ligands, providing insights into how the metal atom and the macrocyclic ligand influence the properties of the complex mdpi.com. Basis sets and pseudopotentials are carefully chosen to describe the electronic shells and valence electrons of the metal atoms, such as yttrium mdpi.com.
Molecular Dynamics Simulations of Yttrium-90 Complexes and Radioconjugates
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior, conformational changes, and stability of Yttrium-90 complexes and radioconjugates in various environments, such as in solution or when bound to a target molecule scirp.orgmdpi.com. These simulations provide time-dependent information about the system, allowing researchers to observe how molecules interact and move mdpi.com.
In Silico Design Principles for Radiolabeling Ligands
In silico design principles are applied to rationally design ligands for radiolabeling with Yttrium-90, aiming to optimize properties such as binding affinity, selectivity, and stability mdpi.com. Computational tools are used to screen potential ligand candidates and predict their interactions with the target molecule and the radiometal perceptive.com.
The design process often involves virtual screening of compound libraries and computational assessment of binding affinities perceptive.comtum.de. These methods help identify promising scaffolds and modifications that are likely to result in favorable radiolabeling characteristics and target-binding properties mdpi.com. In silico procedures can be effective tools in the development of radiopharmaceuticals with advantageous characteristics for specific applications aacrjournals.org.
Prediction of Molecular Interactions and Binding Energetics
Computational methods are used to predict the molecular interactions and binding energetics between Yttrium-90 complexes (or radioconjugates) and their biological targets, such as receptors on cancer cells scirp.orgacs.org. Understanding these interactions is crucial for predicting the efficacy and specificity of the radiopharmaceutical tum.de.
Techniques such as molecular docking and binding free energy calculations are employed to estimate the strength and nature of the binding interaction tum.deplos.org. These predictions can help prioritize candidate molecules for synthesis and experimental testing acs.org. While various computational tools exist, the accuracy of binding affinity predictions can vary depending on the method and the complexity of the system tum.deacs.org. Methods based on MD simulations and free energy perturbation (FEP) can provide accurate and convergent results for binding free energies plos.org.
Computational Approaches in Reaction Mechanism Elucidation for Radioconjugation
Computational approaches are valuable for elucidating the reaction mechanisms involved in the radioconjugation of Yttrium-90 to targeting vectors oup.comorientjchem.org. Understanding the step-by-step process of how the radiometal is incorporated into the chelator and subsequently attached to a biomolecule can help optimize reaction conditions and improve radiolabeling yields mdpi.comsnmjournals.org.
Quantum chemical calculations can be used to investigate transition states and intermediates in the radioconjugation reaction, providing insights into activation energies and reaction rates orientjchem.org. This detailed understanding at the molecular level can guide the development of more efficient and robust radiolabeling procedures mdpi.com.
Preclinical Mechanistic Investigations of Yttrium 90 Biodistribution and Biological Interactions
Animal Model Studies on Organ-Specific Distribution
Preclinical studies using a variety of animal models, including mice, rats, and nonhuman primates, have been instrumental in understanding the distribution patterns of ⁹⁰Y and ⁹⁰Y-labeled compounds within biological systems. These models help to predict the behavior of ⁹⁰Y in vivo and assess the targeting efficiency of radiopharmaceuticals. The biodistribution can vary significantly depending on the chemical form of ⁹⁰Y, particularly whether it is in a free ionic form or chelated/conjugated to a targeting molecule.
Studies in nude mice have shown that ⁹⁰Y-labeled immunoconjugates can target subcutaneously-implanted human tumor cells. guidetopharmacology.org Comparisons between different linker chemistries in these immunoconjugates demonstrated enhanced tumor-to-normal organ ratios with certain labile linkages. guidetopharmacology.org Beagle dogs have also been utilized to further investigate the retention of radiolabel in the liver, as mouse models may not fully represent human hepatic uptake. guidetopharmacology.org
Nonhuman primate models, such as macaques, have been used to evaluate the biodistribution of ⁹⁰Y-labeled antibodies, demonstrating relatively selective radiation delivery to hematopoietic tissues like the spleen, marrow, and lymph nodes. thegoodscentscompany.comwikipedia.org Studies in rats have investigated the organ distribution of ⁹⁰Y-labeled particles after both intravenous and intra-articular injection, showing distinct distribution patterns based on the administration route. thegoodscentscompany.com Intravenously injected particles showed greater uptake in the liver and spleen, while intra-articular injection resulted in almost complete localization in the synovium. thegoodscentscompany.com
Data from preclinical studies often report the percentage of injected dose per gram of tissue (%ID/g) or estimated absorbed doses (Gy/MBq) to various organs, providing quantitative measures of biodistribution.
Hepatic Uptake and Clearance Mechanisms of Yttrium-90
The liver is a significant organ for the uptake and clearance of ⁹⁰Y and its conjugates, with the extent varying based on the specific compound and animal model. Studies with intravenously administered ⁹⁰Y-labeled particles in rats showed notable uptake in the liver. thegoodscentscompany.com Similarly, preclinical characterization of ⁹⁰Y-NM600, a radiometal chelate, in various murine cancer models indicated off-target retention primarily in the liver, characteristic of hepatobiliary metabolism. alfa-chemistry.com
In studies involving ⁹⁰Y-labeled antibodies, the liver has been identified as a nontarget organ receiving significant radiation absorbed doses. thegoodscentscompany.comwikipedia.orgctdbase.org For instance, in a nonhuman primate study with a ⁹⁰Y-labeled anti-CD45 antibody, the liver received a substantial estimated radiation dose. thegoodscentscompany.comwikipedia.org Unpublished preliminary studies in mice with the same antibody also showed longer retention of ⁹⁰Y in the liver compared to another radioisotope. wikipedia.org
The mechanisms underlying hepatic uptake and clearance can involve various processes, including passive diffusion and transporter-mediated uptake and efflux. fishersci.comsigmaaldrich.comnih.gov While specific detailed mechanisms for ⁹⁰Y compounds are still being elucidated, general principles of hepatic clearance involve the uptake of substances into hepatocytes followed by metabolism or excretion into bile. fishersci.comnih.gov Species differences in hepatic transporter expression and activity can influence these processes. sigmaaldrich.com
Skeletal Deposition and Retention Mechanisms
Skeletal deposition is a notable characteristic of free, unchelated ⁹⁰Y. When administered in carrier-free form to experimental animals, radioactive Yttrium chloride accumulates mainly in the bones and is retained. At low concentrations, ⁹⁰Y chloride appears to be primarily adsorbed onto the mineral components of bones and/or bound by strong electrostatic forces to carbamyl and sulfate (B86663) groups within the bone tissue.
The retention of ⁹⁰Y in bone can be long-lasting. Studies with ⁹⁰Y-citrate in mice demonstrated a continuous increase in bone uptake over several days. The mechanism of this retention is thought to involve the incorporation of yttrium ions into the bone matrix, potentially substituting for calcium ions due to their similar charge and ionic radius. However, the precise mechanisms of retention are still being investigated.
The undesirable accumulation of ⁹⁰Y in bone can be minimized or prevented through the use of effective chelating agents that form stable complexes with the radioisotope, thereby reducing the amount of free ⁹⁰Y available for skeletal uptake.
Distribution to Other Biological Compartments
Beyond the liver and bone, preclinical studies have detailed the distribution of ⁹⁰Y and its conjugates to various other organs and biological compartments. The spleen and kidneys are frequently observed sites of uptake. thegoodscentscompany.comwikipedia.orgthegoodscentscompany.comctdbase.org
In studies with ⁹⁰Y-labeled anti-CD45 antibodies in nonhuman primates, the spleen and bone marrow showed high uptake, consistent with the targeting of hematopoietic tissues. thegoodscentscompany.comwikipedia.org Lymph nodes also demonstrated uptake of the radiolabeled antibody. thegoodscentscompany.comwikipedia.org
The kidneys are important for the clearance of some ⁹⁰Y compounds, particularly those that are chelated or smaller in size. ctdbase.org The absorbed dose to the kidneys can be a critical factor in preclinical evaluations. ctdbase.org
Other organs such as the lungs, pancreas, and bowel have also been examined in biodistribution studies, with uptake levels varying depending on the specific ⁹⁰Y conjugate and the animal model used. thegoodscentscompany.com Generally, uptake in these other nontarget organs is aimed to be minimal for targeted therapies. wikipedia.org
The distribution profile is highly dependent on the nature of the molecule to which ⁹⁰Y is attached. For instance, ⁹⁰Y-labeled microspheres administered intra-arterially localize primarily at the injection site with minimal distribution to other organs. thegoodscentscompany.com
Mechanistic Pathways of Element Translocation and Biomineralization
The translocation of yttrium within the body is influenced by its chemical form. Free yttrium ions can translocate through biological fluids and tissues. As discussed, free ⁹⁰Y has a high affinity for bone, indicating translocation to and subsequent biomineralization within the skeletal matrix. This biomineralization process likely involves the interaction of yttrium ions with the hydroxyapatite (B223615) structure of bone, potentially through surface adsorption or incorporation into the crystal lattice.
When ⁹⁰Y is chelated, its translocation and distribution pathways are altered, becoming dependent on the pharmacokinetics of the chelator-conjugate. Stable chelation prevents the release of free ⁹⁰Y ions, thus reducing skeletal uptake. The translocation of chelated ⁹⁰Y is then governed by how the conjugate is transported, metabolized, and excreted by the body.
Mechanistic studies on the translocation of specific ⁹⁰Y-labeled targeting agents, such as antibodies or peptides, focus on their binding to target receptors on cell surfaces and their subsequent internalization or retention. thegoodscentscompany.comwikipedia.org The biomineralization aspect is primarily relevant to the behavior of free yttrium ions and their interaction with bone tissue.
Chelator Intervention Strategies for Radioisotope Mobilization and Elimination
Chelating agents play a crucial role in managing the biodistribution and facilitating the elimination of radioisotopes like ⁹⁰Y. The primary strategy is to chelate ⁹⁰Y with a stable ligand to prevent the release of free yttrium ions in vivo. This is particularly important for preventing undesirable uptake in bone.
Macrocyclic chelators such as DOTA (1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid) are widely used due to their ability to form highly stable complexes with ⁹⁰Y. Studies have shown that DOTA binds ⁹⁰Y with extraordinary stability, effectively minimizing the dissociation of ⁹⁰Y and its subsequent uptake in bone. Optimization of chelation conditions, such as buffer type, pH, and temperature, can improve the efficiency of ⁹⁰Y binding to DOTA-conjugated molecules.
Another chelating agent mentioned in the context of ⁹⁰Y is DTPA (diethylenetriaminepentaacetic acid). guidetopharmacology.org Studies have shown that ⁹⁰Y-DTPA undergoes rapid renal clearance, resulting in low total body retention. The addition of excess DTPA can prevent the accumulation of free ⁹⁰Y in bone, blood, and liver when there is incomplete incorporation of ⁹⁰Y into a targeting construct.
Disodium calcium edetate has also been investigated for its ability to complex ⁹⁰Y. While it was not effective at complexing ⁹⁰Y already fixed on bones, it was able to chelate ⁹⁰Y before its deposition. This highlights the importance of chelation prior to the radioisotope reaching potential binding sites like bone.
Chelator intervention strategies are essential for controlling the in vivo behavior of ⁹⁰Y, ensuring that the radioisotope remains bound to the targeting molecule until it reaches the intended site, and promoting the excretion of unbound or dissociated radioisotope.
Cellular and Subcellular Interaction Mechanisms of Yttrium-90 (excluding adverse cellular effects)
The cellular and subcellular interactions of ⁹⁰Y are primarily dictated by the targeting molecule to which it is conjugated. For targeted therapies, ⁹⁰Y-labeled molecules are designed to bind to specific receptors or antigens expressed on the surface of target cells. thegoodscentscompany.comwikipedia.org For example, ⁹⁰Y-labeled antibodies targeting CD45 interact with this antigen on hematopoietic cells. thegoodscentscompany.comwikipedia.org Similarly, ⁹⁰Y-labeled Cetuximab interacts with EGFR on cancer cells.
Following binding to the cell surface, the radiolabeled conjugate may be internalized by the cell through endocytosis. Once inside the cell, the distribution of the radioisotope depends on the intracellular trafficking and metabolism of the conjugate.
At the subcellular level, the primary mechanism of interaction of ⁹⁰Y is through the emission of high-energy beta particles. These beta particles have a short path length in tissue (typically around 2.5 millimeters), allowing for localized energy deposition. This deposited energy interacts with cellular components, most notably DNA, causing damage.
While the focus here is on interaction mechanisms excluding adverse effects, it is the energy deposition from ⁹⁰Y decay at the cellular and subcellular level that leads to biological effects. The distribution of the radioisotope within the cell (e.g., in the cytoplasm, nucleus, or associated with specific organelles) will influence the local absorbed dose and the types of cellular damage induced. Studies investigating the subcellular localization of radiolabeled conjugates can provide insights into these interactions.
General cellular mechanisms that could be relevant to the interaction of yttrium, although not specific to ⁹⁰Y or its therapeutic use, include potential interference with calcium homeostasis or interactions with proteins. However, detailed mechanisms of direct chemical interaction of ⁹⁰Y ions with cellular machinery at the subcellular level, independent of the targeting conjugate and the effects of radiation, are less extensively documented in the provided preclinical studies.
Structure Activity Relationship Sar Studies of Yttrium 90 Radioconjugates
Methodological Approaches to SAR Elucidation in Radiopharmaceutical Design
Elucidating the SAR of radioconjugates involves a combination of computational and experimental techniques aimed at understanding and optimizing the complex interplay between structure and function.
Computational Design and In Silico Library Screening
Computational chemistry and computer-aided drug design (CADD) methods play an increasingly significant role in the discovery and design of radiopharmaceuticals. In silico approaches can provide valuable insights into the physicochemical properties of potential radioconjugates and help identify structure-activity relationships early in the development process. Techniques such as molecular mechanics, quantum mechanics, molecular dynamics, molecular docking, and pharmacophore modelling are employed to predict and analyze interactions between a radioconjugate and its biological target.
Molecular docking, for instance, can predict how a radioconjugate binds to a receptor, assessing the potential impact of structural modifications, including the addition of a chelator and radionuclide, on binding affinity. In silico screening of chemical libraries can help identify candidate molecules with desirable properties for further experimental investigation. While not always part of the standard toolkit, computational methods are becoming faster, more flexible, and sufficiently accurate to accelerate the discovery and optimization of new radiopharmaceuticals.
Rational Design and Synthetic Modifications of Conjugates
Rational design involves the deliberate modification of radioconjugate structure based on known biological interactions and physicochemical principles to achieve desired properties. This often entails systematic synthetic modifications to the targeting vector, linker, or chelator.
Correlating Conjugate Structure with Radiolabeling Yields and Specificity
The efficiency and specificity of radiolabelling a carrier molecule with ⁹⁰Y from a precursor like Ytracis are highly dependent on the structure of the conjugate, particularly the chelator and its environment. High radiolabelling efficiency, ideally leading to high specific activity (radioactivity per mole of the conjugate), is essential for the successful preparation of radiopharmaceuticals.
The chelator's ability to efficiently and stably complex with ⁹⁰Y under feasible reaction conditions (e.g., temperature, pH, reaction time, precursor concentration) is a primary structural consideration. Different chelator designs exhibit varying affinities for ⁹⁰Y and kinetics of complex formation. For example, macrocyclic chelators like DOTA are known to form kinetically stable complexes with trivalent metal ions like ⁹⁰Y. The chemical environment around the chelator, influenced by the linker and targeting vector, can also affect radiolabelling yield by influencing accessibility to the metal-binding site or causing steric hindrance.
Specificity in radiolabelling refers to the radionuclide binding solely to the intended site, typically the chelator, without non-specific interactions with other parts of the conjugate or impurities. The structural design should minimize potential alternative binding sites for ⁹⁰Y.
Research findings often involve comparing the radiolabelling performance of conjugates featuring different chelators or linker designs. For instance, studies comparing various bifunctional chelators conjugated to a targeting molecule demonstrate how chelator structure impacts radiochemical yield and specific activity under different conditions.
Table 1 provides a hypothetical example illustrating how variations in chelator structure could influence radiolabelling yield with ⁹⁰Y.
| Conjugate Structural Feature (Chelator) | Hypothetical Radiolabeling Yield with ⁹⁰Y (%) | Notes |
| Chelator A (e.g., DOTA) | >95 | Efficient complexation under mild conditions |
| Chelator B (e.g., DTPA derivative) | 70-85 | May require different reaction conditions |
| Chelator C (Novel Macrocycle) | >90 | Optimized for specific linker attachment |
Note: This table presents hypothetical data for illustrative purposes based on general principles observed in radiolabelling studies. Specific yields depend on numerous factors including reaction conditions and the specific conjugate.
Relationship Between Radioconjugate Structure and Target Recognition
Modifications to the targeting vector's structure are central to improving target recognition. This can involve altering amino acid sequences in peptides to enhance receptor binding affinity or engineering antibodies for improved specificity.
Studies investigating SAR for target recognition often involve in vitro binding assays to measure the affinity of different radioconjugate variants for the target receptor. In vivo biodistribution studies in animal models are then used to assess how structural changes affect the uptake and retention of radioactivity in target versus non-target tissues.
Table 2 provides a hypothetical example illustrating how structural variations in a targeting peptide or its conjugation to a chelator could affect target binding affinity.
| Conjugate Structural Feature (Peptide/Conjugation) | Hypothetical Target Binding Affinity (IC₅₀ or Kd) | Notes |
| Original Targeting Peptide | 10 nM | Baseline binding affinity |
| Peptide with Linker + Chelator (Suboptimal) | 50 nM | Reduced affinity due to structural hindrance |
| Peptide with Optimized Linker + Chelator | 15 nM | Improved affinity compared to suboptimal |
| Peptide Analog with Amino Acid Substitution | 2 nM | Enhanced intrinsic binding affinity |
Note: This table presents hypothetical data for illustrative purposes based on general principles observed in target binding studies. Actual values are highly dependent on the specific target and conjugate.
Environmental Fate and Transport of Yttrium 90 and Its Decay Products
Environmental Release and Dispersion Mechanisms
Environmental release of Y-90 primarily stems from its medical applications, specifically through patient excretion following procedures like selective internal radiation therapy (SIRT) or radioimmunotherapy. radiacode.com Given its use in targeted therapies, Y-90 is often incorporated into delivery vehicles such as microspheres. radiacode.comnih.goviiarjournals.org While the goal is localized delivery, some dispersion can occur during administration or due to biological processes post-administration. Unwanted dispersion of microspheres into adjacent or distant off-target areas is a known complication associated with Y-90 microsphere therapy. iiarjournals.org
Beyond medical applications, Y-90 is a decay product of strontium-90 (B1230875) (Sr-90), a radionuclide produced by nuclear fission. radiacode.comrsc.org Sr-90 can be released into the environment from sources such as nuclear weapons testing and nuclear accidents. rsc.orgnrc.gov In such cases, the environmental behavior of Y-90 is influenced by the initial release and dispersion of its parent radionuclide, Sr-90. Sr-90 is highly mobile and has been detected in soils, sediments, waterbodies, fauna, and flora following nuclear incidents. rsc.org
Dispersion mechanisms in the environment are influenced by the physical and chemical form of the radionuclide. For Y-90, if released in soluble form, it would be subject to transport in water and potentially groundwater. If associated with particles, such as microspheres or environmental particulates, its dispersion would be influenced by particle transport processes, including sedimentation in water bodies or adherence to soil particles. Studies on the adsorption of Y-90 on various soil types have shown that the adsorption process can be described by a Freundlich isotherm and is influenced by soil type and horizon depth. researchgate.net
Assessment of Environmental Persistence and Degradation Pathways
The persistence of Y-90 in the environment is primarily determined by its radioactive half-life of approximately 64.1 hours. radiacode.comnih.gov This relatively short half-life means that the radioactivity of Y-90 diminishes significantly over a short period. Within approximately 11 days, 94% of the Y-90 radiation is delivered. nih.gov This radioactive decay transforms Y-90 into stable zirconium-90. radiacode.comnih.govrsc.org
Unlike organic pollutants that undergo chemical or biological degradation, the "degradation" of Y-90 in the environment is its radioactive decay. Stable Zr-90, the decay product, is a naturally occurring isotope and is not radioactive. americanelements.comperiodic-table.iohpschapters.org
Biotic and Abiotic Transformation Processes
For radionuclides, transformation processes in the environmental context primarily refer to changes in their chemical form or association with environmental matrices, rather than the breaking down of the atomic nucleus (which is radioactive decay).
Biotic processes can influence the fate of elements, including metals and radionuclides, through mechanisms like biosorption and bioaccumulation by microorganisms and plants. frontiersin.orgresearchgate.net While direct biotic transformation of the Y-90 radionuclide itself (changing its nuclear structure) does not occur, biological processes can affect its mobility and availability in the environment by altering its chemical speciation or incorporating it into biological tissues. For instance, microorganisms can adsorb or absorb rare earth elements like yttrium. frontiersin.org
Abiotic processes, such as hydrolysis, oxidation, and adsorption onto mineral or organic surfaces, can also influence the environmental behavior of yttrium and zirconium. rsc.orgresearchgate.net The adsorption of Y-90 on soils, as described by a Freundlich isotherm, is an example of an abiotic process affecting its distribution in the environment. researchgate.net The chemical form of yttrium in the environment can influence its interactions with soil and water.
Bioaccumulation Potential of Yttrium-90 and Zirconium-90 in Environmental Systems
Bioaccumulation refers to the uptake and retention of substances by organisms. For radionuclides, this is a critical aspect of environmental risk assessment as it can lead to their entry into the food chain.
Yttrium, as a rare earth element, can be bioaccumulated by organisms. Studies on the bioaccumulation of stable yttrium in marine mussels have shown increased tissue yttrium content with increasing exposure concentrations. nih.gov The bioconcentration factor, however, showed a decreasing trend with increasing water concentrations in marine mussels, suggesting complex uptake dynamics. nih.gov Freshwater mussels have also shown accumulation of yttrium. nih.gov While these studies focus on stable yttrium, they provide insight into the potential for environmental yttrium, including the radioactive isotope Y-90, to be taken up by aquatic organisms.
Zirconium is a naturally occurring element found in the Earth's crust and seawater. periodic-table.iohpschapters.org While generally considered non-toxic, studies have investigated the impact of zirconium on aquatic microorganisms. mdpi.com Nano-ZrO2 has shown biosorption and bioaccumulation on bacterial cell walls due to electrostatic interactions. mdpi.com Rice plants have also shown uptake of zirconium from soil. researchgate.net However, specific data on the bioaccumulation of the stable isotope Zirconium-90 in environmental systems following Y-90 decay is limited in the provided search results. Given that Zr-90 is stable and a natural component of the environment, its bioaccumulation would be considered within the context of natural zirconium cycles, unless the localized concentration from Y-90 decay is significantly elevated.
Information on the bioaccumulation of Sr-90, the parent of Y-90, is more readily available, highlighting its ability to be taken up and retained in aquatic and terrestrial plants and bioaccumulate in animal bones and tissues due to its biochemical similarity to calcium. rsc.orgnrc.gov While Y-90 is a decay product and has a much shorter half-life than Sr-90, understanding the environmental behavior of Sr-90 is relevant to understanding potential initial distributions of Y-90 in environments contaminated by fission products.
Regulatory Frameworks for Environmental Risk Assessment in Radiopharmaceuticals
The production and use of radiopharmaceuticals, including those containing Y-90, are subject to stringent regulatory frameworks designed to minimize environmental and health risks associated with radioactivity. openmedscience.com These regulations cover various aspects, from raw material procurement to waste disposal. openmedscience.com
Environmental risk assessment (ERA) is a mandatory component of the marketing authorization application for medicinal products for human use, including radiopharmaceuticals. europa.eueuropa.eu The ERA evaluates the potential environmental risks posed by the use of the product and considers the physico-chemical, ecotoxicological, and fate properties of its active substance(s). europa.eu For radiopharmaceuticals, additional requirements on emission standards for radiation set by relevant directives, such as Council Directives in the European Union, must be taken into account. europa.eu
Regulatory agencies at national and local levels oversee compliance with these regulations, including licensing requirements, waste disposal regulations, and radiation protection standards. openmedscience.com Environmental Management Systems (EMS), such as those based on ISO 14001, can be implemented by organizations involved in radiopharmaceutical production to systematically manage their environmental responsibilities, ensure compliance, and promote waste reduction. openmedscience.com
While the ERA is required for marketing authorization, its outcome should not constitute a criterion for refusal. europa.eueuropa.eu However, specific arrangements to limit environmental risk may be considered on a case-by-case basis. europa.eu Licensees handling radioactive materials, including Y-90 in forms like microspheres, must adhere to regulations regarding the disposal of radioactive waste, which may involve decay-in-storage, return to the manufacturer, or transfer to an authorized recipient, depending on the radionuclide and its concentration. nih.govnrc.gov
Future Research Trajectories in Yttrium 90 Radiochemistry and Radiopharmaceutical Science
Innovations in Radiolabeling Strategies and Precursor Development
Innovations in radiolabeling strategies are crucial for improving the conjugation of radionuclides like ⁹⁰Y to various carrier molecules, including proteins, peptides, and small molecules. For precursors like Ytracis, which provides ⁹⁰Y in chloride form, research focuses on developing more efficient and robust chelation methods. europa.eu This involves designing and synthesizing novel bifunctional chelators that can strongly bind ⁹⁰Y while also readily attaching to the targeting vector. The goal is to achieve high radiochemical purity, high specific activity, and stable linkages that prevent the premature release of ⁹⁰Y in vivo, which could lead to unwanted radiation dose to non-target tissues, particularly bone due to the affinity of free yttrium for bone tissue. has-sante.fr Future research may explore click chemistry approaches or other rapid and high-yield conjugation techniques applicable to the conditions suitable for handling radioactive materials. Furthermore, the development of new precursor forms beyond simple chloride solutions could be investigated to potentially offer improved labeling efficiency or compatibility with a wider range of carrier molecules.
Integration of Multimodal Analytical Platforms for Comprehensive Characterization
Comprehensive characterization of radiopharmaceuticals, including precursors like this compound and the resulting radiolabeled products, is essential for quality control and understanding their behavior. Future research trajectories involve the integration of multimodal analytical platforms that combine different techniques to provide a more complete picture. This could include coupling high-performance liquid chromatography (HPLC), commonly used for assessing radiochemical purity, with mass spectrometry (MS) for structural confirmation of the labeled product and identification of impurities. iaea.org Gel electrophoresis and other separation techniques might be integrated to analyze the integrity of protein or peptide carriers after labeling. The use of hyphenated techniques allows for simultaneous separation, detection, and characterization, providing detailed information on radiochemical purity, chemical identity, and potential degradation products. Advanced spectroscopic methods could also be incorporated to study the coordination environment of ⁹⁰Y within the chelator.
Advancements in Computational Prediction and Simulation Models
Computational prediction and simulation models play an increasingly important role in radiopharmaceutical science, offering insights that can guide experimental design and reduce the need for extensive empirical testing. For this compound and ⁹⁰Y-labeled compounds, future research will likely leverage advanced computational methods to predict radiolabeling efficiency with different chelators and carrier molecules. Molecular dynamics simulations can be used to study the stability of the radiometal-chelator complex in biological environments. iaea.org Furthermore, computational models can assist in predicting the pharmacokinetic and pharmacodynamic properties of novel ⁹⁰Y-labeled radiopharmaceuticals, including tissue distribution and radiation dosimetry, although dosage and administration information itself is outside the scope of this article. These models can help prioritize promising candidates for preclinical and clinical evaluation.
Q & A
Q. Example Table: Synthesis Parameters
| Parameter | Value/Range | Instrumentation |
|---|---|---|
| Reaction Temp. | 80–85°C | Oil Bath Reactor |
| Catalyst Loading | 0.5 mol% | Pd/C |
| Purity Threshold | ≥98% | HPLC (C18 column) |
Advanced: How to resolve contradictions in this compound bioactivity data across studies?
Answer:
Address discrepancies through systematic analysis:
- Source Evaluation : Check methodological rigor of conflicting studies. Compare sample sizes, assay protocols (e.g., cell lines, incubation times), and statistical power .
- Meta-Analysis : Aggregate datasets using tools like RevMan or R. Apply heterogeneity tests (I² statistic) to identify outliers .
- Contextual Factors : Account for variables like solvent polarity in bioassays or batch-to-batch compound variability. Replicate key experiments under controlled conditions .
Basic: What frameworks guide literature reviews on this compound mechanisms?
Answer:
Use structured search strategies:
- PICO Framework : Define Population (e.g., in vitro models), Intervention (this compound dosage), Comparator (control groups), and Outcomes (e.g., IC50 values) .
- Database Searches : Employ PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND (kinase inhibition OR toxicity)"). Filter by publication date (last 10 years) and impact factor .
- Citation Tracking : Use tools like Web of Science’s "Cited Reference Search" to map seminal studies .
Advanced: How to ensure statistical validity in this compound dose-response studies?
Answer:
- Power Analysis : Calculate sample sizes a priori using G*Power to detect effect sizes (α=0.05, β=0.2) .
- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism. Report R² values and confidence intervals .
- Outlier Management : Apply Grubbs’ test or Dixon’s Q-test to exclude anomalies. Justify exclusions in supplementary materials .
Basic: What ethical considerations apply to human studies involving this compound?
Answer:
- Informed Consent : Disclose risks/benefits using IRB-approved templates. Include opt-out clauses .
- Participant Selection : Define inclusion/exclusion criteria (e.g., age, comorbidities) and recruitment sources (e.g., clinical databases) .
- Data Anonymization : Encrypt identifiers and store data in password-protected repositories .
Advanced: How to validate this compound purity using spectroscopic and computational methods?
Answer:
- Multi-Technique Validation : Cross-validate NMR shifts with DFT calculations (e.g., Gaussian software) .
- Impurity Profiling : Use LC-MS to detect trace byproducts. Compare retention times with synthetic standards .
- Crystallography : For crystalline derivatives, submit X-ray diffraction data to the Cambridge Structural Database .
Advanced: How to integrate interdisciplinary approaches in this compound research?
Answer:
- Collaborative Design : Combine cheminformatics (e.g., molecular docking with AutoDock) and in vivo pharmacokinetics. Use shared data platforms (e.g., Figshare) .
- Mixed Methods : Pair quantitative assays (e.g., enzyme kinetics) with qualitative patient-reported outcomes .
- Grant Proposals : Highlight interdisciplinary synergy in funding applications (e.g., NSF, NIH). Include co-investigators from complementary fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
